molecular formula C8H5ClN2O3 B13890817 5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one

5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one

Cat. No.: B13890817
M. Wt: 212.59 g/mol
InChI Key: DKHZNWKVWAPYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one is a heterocyclic compound that features a chloro and nitro substituent on an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid . The reaction conditions are optimized to achieve high purity and yield. The optimized conditions include a drop temperature of 5°C, a drop time of 2 hours, and a reaction temperature of 60°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the nitro group to an amine group.

    Substitution: This reaction can replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

    Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include 5-chloro-2,3-dihydro-6-amino-1H-isoindol-1-one.

    Substitution: Products may include 5-substituted-2,3-dihydro-6-nitro-1H-isoindol-1-one derivatives.

Scientific Research Applications

5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-one: Similar in structure but lacks the nitro group.

    5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one: Contains additional chloro and ethyl groups.

Uniqueness

5-Chloro-2,3-dihydro-6-nitro-1H-isoindol-1-one is unique due to the presence of both chloro and nitro groups on the isoindoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

5-chloro-6-nitro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5ClN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12)

InChI Key

DKHZNWKVWAPYCA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.